molecular formula C21H20N2O4S B3589556 N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE

N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE

Cat. No.: B3589556
M. Wt: 396.5 g/mol
InChI Key: GOUNQGIFLPHLMC-UHFFFAOYSA-N
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Description

N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a furan ring, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving thiophenol derivatives and appropriate electrophiles. The furan ring is then introduced via a coupling reaction, and the methoxyaniline moiety is added through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE involves its interaction with specific molecular targets. The methoxyaniline moiety can interact with proteins or enzymes, leading to inhibition or modulation of their activity. The benzothiophene core can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE is unique due to its combination of a benzothiophene core and a furan ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[3-[(4-methoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-14-10-8-13(9-11-14)22-20(25)18-15-5-2-3-7-17(15)28-21(18)23-19(24)16-6-4-12-27-16/h4,6,8-12H,2-3,5,7H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUNQGIFLPHLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-{3-[(4-METHOXYANILINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-2-FURAMIDE

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